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Compound of Interest

Compound Name: Tfax 488, SE

CAS No.: 222164-96-7

Cat. No.: B3179282

Get Quote

Fluorescence microscopy demands fluorophores that can withstand high-intensity laser

excitation while maintaining structural integrity and high quantum yields. TFAX 488, SE
(Succinimidyl Ester) has emerged as a premier amine-reactive green fluorescent dye, serving

as a robust alternative to legacy dyes like FITC and Cy2[1]. With an excitation maximum of 495

nm and an emission maximum of 515 nm, it aligns perfectly with standard 488 nm argon-ion

lasers[1].

This guide objectively compares the performance of TFAX 488 across various microscopy

modalities and provides self-validating protocols for bioconjugation and super-resolution

imaging.

Mechanistic Advantages & Optical Profiling
The transition from first-generation dyes (e.g., FITC) to advanced synthetic fluorophores like

TFAX 488 is driven by two critical photophysical requirements: photostability and environmental

insensitivity.

High Quantum Yield & Brightness: TFAX 488 boasts a quantum yield (

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3179282#bc-rfq
https://www.benchchem.com/product/b3179282/docs?utm_src=pdf-body#tfax-488-se-a-comprehensive-performance-guide-across-advanced-microscopy-systems
https://www.rndsystems.com/products/tfax-488-se_6619
https://www.rndsystems.com/products/tfax-488-se_6619
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3179282?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


) of 0.92 and an extinction coefficient (

) of 73,000 M

cm

[1]. This exceptional brightness allows researchers to lower laser power during acquisition,
directly reducing phototoxicity in sensitive biological samples.

pH Insensitivity (pH 4–10): Unlike FITC, which suffers a dramatic loss of fluorescence in

acidic environments (pKa ~6.4), TFAX 488 remains highly fluorescent and structurally stable

down to pH 4[1].

Causality: This makes TFAX 488 exceptionally reliable for tracking internalized receptor-

ligand complexes through the acidic endolysosomal pathway without signal dropout.

Succinimidyl Ester (SE) Reactivity: The SE (or NHS ester) functional group selectively

targets primary amines (

) on proteins and antibodies, forming highly stable amide bonds ideal for long-term storage
and rigorous washing protocols.

Performance Across Microscopy Modalities
TFAX 488's photophysical robustness translates to superior performance across distinct optical

systems.

Confocal & Widefield Microscopy: The dye's resistance to photobleaching ensures that high-

resolution Z-stacks can be acquired without signal degradation in deeper optical sections.

Two-Photon Excitation (TPE) Microscopy: TFAX 488 exhibits a large two-photon cross-

section, making it highly suitable for deep-tissue multiphoton imaging where localized, high-

energy pulsed excitation typically destroys weaker fluorophores[1].

Super-Resolution (STED & dSTORM):

STED (Stimulated Emission Depletion): STED requires fluorophores to withstand a high-

intensity depletion laser (typically 592 nm for green dyes) to shrink the point spread

function. TFAX 488 resists irreversible photobleaching under these extreme photon fluxes.
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dSTORM (direct Stochastic Optical Reconstruction Microscopy): TFAX 488 can be driven

into a reversible dark state in the presence of primary thiols (e.g., MEA). This stochastic

"blinking" is essential for single-molecule localization.
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Mechanistic link between TFAX 488 optical properties and microscopy performance.

Quantitative Comparison
The following table summarizes the objective performance metrics of TFAX 488 against

common alternatives[1].
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Dye
Ex/Em Max
(nm)

Extinction
Coefficient

Quantum
Yield

pH Stability
Super-
Resolution
Suitability

TFAX 488 495 / 515

73,000 M

cm
0.92

High (pH 4–

10)

Excellent

(STED,

dSTORM)

Alexa Fluor

488
490 / 525

71,000 M

cm
0.92

High (pH 4–

10)

Excellent

(STED,

dSTORM)

FITC 490 / 525

73,000 M

cm
0.79

Low (Drops <

pH 7)

Poor (Rapid

Bleaching)

Cy2 489 / 506

150,000 M

cm
0.12 Moderate Moderate

Self-Validating Experimental Protocols
To ensure trust and reproducibility, the following protocols detail the causality behind each

methodological step, ensuring your assays act as self-validating systems.

Protocol A: Antibody Conjugation via TFAX 488, SE
Amine-Target Preparation: Dialyze the target antibody into 0.1 M Sodium Bicarbonate buffer

(pH 8.3).

Causality: NHS esters react exclusively with unprotonated primary amines. At pH 8.3, a

sufficient fraction of lysine side chains (pKa ~10.5) is unprotonated, optimizing the

conjugation efficiency while minimizing the competing hydrolysis of the NHS ester in water.

Ensure no amine-containing buffers (e.g., Tris, glycine) or carrier proteins (e.g., BSA) are

present, as they will aggressively consume the dye[1].

Dye Reconstitution: Dissolve TFAX 488, SE in high-quality, anhydrous DMSO or DMF

immediately before use.
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Causality: The succinimidyl ester group is highly susceptible to moisture-induced

hydrolysis. Anhydrous solvents preserve the reactive group until it is introduced to the

antibody.

Conjugation Reaction: Add the dye to the antibody solution at a 5:1 to 10:1 molar ratio

(dye:protein). Incubate for 1 hour at room temperature in the dark.

Purification & Validation: Isolate the conjugate using a size-exclusion spin column (e.g.,

Sephadex G-25) equilibrated with PBS (pH 7.4).

Validation Step: Measure the Degree of Labeling (DOL) using a spectrophotometer. An

optimal DOL for IgG is typically 3–5 dyes per antibody. Over-labeling can lead to

fluorescence quenching and antibody precipitation.
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 Validate DOL
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Workflow for TFAX 488, SE antibody conjugation and advanced microscopy imaging.

Protocol B: dSTORM Sample Preparation and Imaging
Staining: Immunostain fixed and permeabilized cells with the TFAX 488-conjugated antibody

using standard protocols.
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Switching Buffer Preparation: Prepare an imaging buffer containing 100 mM MEA

(cysteamine) and an oxygen scavenging system (e.g., Glucose Oxidase + Catalase +

Glucose) in PBS (pH 7.4).

Causality: Super-resolution dSTORM relies on temporal separation of fluorophore

emissions. MEA acts as a reducing agent that drives TFAX 488 into a long-lived, reversible

dark state. The oxygen scavenger removes reactive oxygen species, preventing

irreversible photobleaching and allowing the dye to "blink" back to the fluorescent state

stochastically.

Acquisition: Excite the sample with a high-power 488 nm laser to send the bulk of the

fluorophores into the dark state. Capture 10,000–20,000 frames to localize the single-

molecule blinking events.
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[https://www.benchchem.com/product/b3179282/docs#tfax-488-se-a-comprehensive-
performance-guide-across-advanced-microscopy-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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